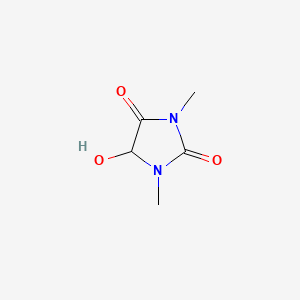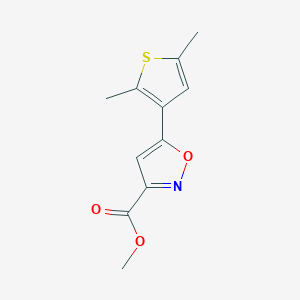
Methyl 5-(2,5-Dimethyl-3-thienyl)isoxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32708612 is a chemical compound with significant interest in various scientific fields due to its unique properties and potential applications
Métodos De Preparación
The preparation of MFCD32708612 involves specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that involve the use of various reagents and catalysts. The industrial production methods for MFCD32708612 are designed to ensure high yield and purity, making it suitable for large-scale applications. The preparation method is simple and easy to implement, making it suitable for industrial large-scale production .
Análisis De Reacciones Químicas
MFCD32708612 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while reduction reactions may yield reduced forms .
Aplicaciones Científicas De Investigación
MFCD32708612 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a catalyst in certain processes. In biology, it has been studied for its potential effects on cellular processes and its ability to interact with biological molecules. In medicine, MFCD32708612 is being investigated for its potential therapeutic uses, including its ability to target specific molecular pathways. In industry, the compound is used in the production of various materials and as a component in certain manufacturing processes .
Mecanismo De Acción
The mechanism of action of MFCD32708612 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. The exact mechanism of action may vary depending on the context in which the compound is used .
Comparación Con Compuestos Similares
MFCD32708612 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or those that exhibit similar biological activities. By comparing MFCD32708612 with these compounds, researchers can better understand its unique properties and potential advantages. Some similar compounds include those identified through chemical similarity networks and target profiling methods .
Propiedades
Fórmula molecular |
C11H11NO3S |
|---|---|
Peso molecular |
237.28 g/mol |
Nombre IUPAC |
methyl 5-(2,5-dimethylthiophen-3-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H11NO3S/c1-6-4-8(7(2)16-6)10-5-9(12-15-10)11(13)14-3/h4-5H,1-3H3 |
Clave InChI |
GPLJKDUBLNRQSR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(S1)C)C2=CC(=NO2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(tert-Butyl)phenyl]-1-methylindole](/img/structure/B13693048.png)

![4-[[(1-Ethyl-4-methyl-5-imidazolyl)methyl]thio]aniline](/img/structure/B13693075.png)
![(S)-5-[3-[1-(Boc-amino)-4-indanyl]-1,2,4-oxadiazol-5-yl]-2-isopropoxybenzonitrile](/img/structure/B13693078.png)


![N-(5-azidopentyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13693094.png)

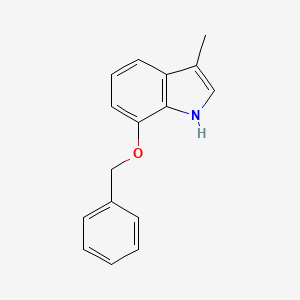
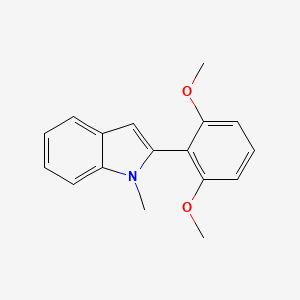
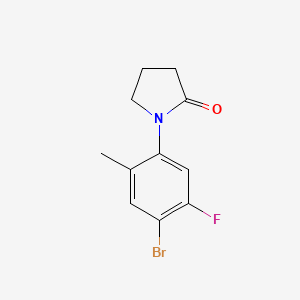
![5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic Acid](/img/structure/B13693122.png)
![Ir[dF(Me)ppy]2(dtbbpy)PF6](/img/structure/B13693128.png)
